N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine
Description
The compound N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine features a pyrimidine core substituted with a dimethylamino group (N,N-dimethylamine) at position 4. A piperazine linker at position 2 connects to a secondary pyrimidine ring, which is further substituted with a pyrazole moiety at position 5.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9/c1-23(2)14-4-6-18-17(22-14)25-10-8-24(9-11-25)15-12-16(20-13-19-15)26-7-3-5-21-26/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZCGXIPZUQDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively.
Mode of Action
The compound interacts with its targets by fitting into the active site of the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which suggests a strong and favorable interaction.
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania and plasmodium.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. Specifically, it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, it elicits better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively.
Biological Activity
N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its intricate structure involving pyrimidine and pyrazole moieties, is being explored for various therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N7O, with a molecular weight of 393.5 g/mol. Its structure includes a piperazine ring, which is known for enhancing bioavailability and solubility in drug design.
Anticancer Potential
Research has indicated that compounds similar to N,N-dimethyl derivatives exhibit significant anticancer properties. A study focusing on pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation. The inhibition of CDKs can lead to reduced tumor growth and increased apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | CDK2 | 0.5 | Inhibition of kinase activity |
| Compound B | CDK4 | 0.8 | Induction of apoptosis |
| N,N-dimethyl derivative | CDK6 | 0.7 | Cell cycle arrest |
Antitubercular Activity
In addition to anticancer effects, derivatives of pyrimidines have been evaluated for their antitubercular activity. A related study reported that certain pyrimidine-based compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . This suggests that N,N-dimethyl derivatives may also possess similar antitubercular properties.
Table 2: Antitubercular Activity Assessment
| Compound | Mycobacterium tuberculosis IC50 (µM) | Cytotoxicity (HEK293) |
|---|---|---|
| Compound C | 1.35 | Non-toxic |
| Compound D | 2.00 | Non-toxic |
| N,N-dimethyl derivative | TBD | TBD |
The biological activity of N,N-dimethyl derivatives is primarily attributed to their ability to interact with specific enzymes and receptors involved in disease processes. For instance, the inhibition of CDKs leads to disruption in cell cycle progression, while interactions with tubercular pathogens may inhibit their metabolic pathways.
Study on Anticancer Efficacy
A recent study published in Drug Target Insights evaluated the anticancer efficacy of various pyrimidine derivatives, including N,N-dimethyl compounds. The results indicated that these compounds effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells, demonstrating a dose-dependent response .
Evaluation of Antitubercular Properties
In another investigation focused on antitubercular agents, a series of novel compounds were synthesized and tested against Mycobacterium tuberculosis. Among them, the N,N-dimethyl derivative showed promising results with low cytotoxicity against human cells while maintaining high efficacy against bacterial strains .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazolylpyrimidine derivatives, including N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine, in the development of anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the modulation of kinase pathways. For instance, a study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a potential role in targeted cancer therapy .
Antimicrobial Properties
The compound's structural features allow it to interact with biological targets effectively. Research indicates that pyrazolylpyrimidines possess antimicrobial properties against various pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of membrane integrity. Case studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, making this compound a candidate for further development as an antibiotic .
Agricultural Applications
Herbicidal Activity
this compound has been evaluated for its herbicidal properties. A series of experiments demonstrated that derivatives with similar structures exhibited significant herbicidal activity against common weeds. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrimidine ring enhanced herbicidal efficacy. For example, compounds with alkynyloxy groups showed superior activity compared to those with alkoxy substitutions .
| Compound Name | Herbicidal Activity (IC50 mg/L) | Target Weeds |
|---|---|---|
| Compound A | 1.90 | Pennisetum alopecuroides |
| Compound B | 3.14 | Brassica spp. |
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Studies have shown that incorporating such compounds into polymers can improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for coatings and composites .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Pyrazole vs. Methoxy : The target compound’s pyrazole group (C3H3N2) increases molecular weight and polarity compared to the methoxy-substituted analog (C15H21N7O, MW 315.37) . Pyrazole’s hydrogen-bonding capacity may enhance target binding, whereas methoxy groups improve metabolic stability.
- Benzylpiperazine vs. Piperazine : The benzyl group in increases lipophilicity (logP) and molecular weight (463.96 g/mol), which may influence blood-brain barrier penetration compared to the target compound’s unmodified piperazine.
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three modular components:
Core Pyrimidin-4-amine Synthesis
The N,N-dimethylated pyrimidin-4-amine moiety is typically prepared through:
-
Direct alkylation of 2-aminopyrimidine using methyl iodide or dimethyl sulfate under basic conditions (K2CO3 or Cs2CO3).
-
Reductive amination of 2-aminopyrimidine-4-carbaldehyde with dimethylamine and NaBH4.
Example Protocol (Adapted from):
2-Aminopyrimidine (1.0 eq) was dissolved in DMF, treated with methyl iodide (2.2 eq) and Cs2CO3 (3.0 eq) at 50°C for 12 h. The product was isolated via column chromatography (n-hexane/EtOAc, 70:30) in 78% yield.
Piperazine Functionalization Strategies
Piperazine is introduced via two primary routes:
SNAr Reaction with Halopyrimidines
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine reacts with piperazine in toluene at 110°C, yielding 4-piperazinyl-6-(1H-pyrazol-1-yl)pyrimidine. Excess piperazine (3.0 eq) and catalytic KI improve yields to 85%.
Buchwald–Hartwig Amination
Pd-catalyzed coupling of 4-bromo-6-(1H-pyrazol-1-yl)pyrimidine with piperazine using Pd2(dba)3/Xantphos and Cs2CO3 in dioxane at 100°C achieves 92% yield. This method avoids racemization and enhances scalability.
Optimization Note: Substituting bromine for chlorine as the leaving group increases reactivity, reducing reaction time from 24 h to 8 h.
Assembly of the Full Scaffold
Sequential SNAr-Coupling Approach
-
Step 1: 2-Chloro-N,N-dimethylpyrimidin-4-amine reacts with piperazine in refluxing EtOH (12 h, 76% yield).
-
Step 2: The intermediate 2-piperazinyl-N,N-dimethylpyrimidin-4-amine undergoes Suzuki–Miyaura coupling with 6-(1H-pyrazol-1-yl)pyrimidin-4-ylboronic acid using Pd(PPh3)4/Na2CO3 in DME/H2O (80°C, 68% yield).
Table 1. Comparative Yields for Coupling Reactions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| PdCl2(PPh3)2 | DME/H2O | 80 | 68 |
| Pd2(dba)3/PCy3 | Dioxane | 100 | 82 |
| NiCl2(dppf) | Toluene/EtOH | 90 | 55 |
One-Pot Tandem Methodology
A recent innovation involves tandem SNAr-Heck coupling:
-
4,6-Dichloropyrimidine reacts with piperazine (SNAr, 4-position).
-
Residual 6-chloro group undergoes Heck coupling with 1H-pyrazol-1-ylethenyl stannane.
-
Final dimethylation via reductive amination.
This route achieves 65% overall yield but requires stringent temperature control.
Regioselectivity and Protecting Group Strategies
Overcoming Regiochemical Challenges
The 1H-pyrazol-1-yl group’s steric bulk necessitates directed ortho-metalation (DoM) for precise C–H functionalization. Using TMPZnCl·LiCl, the pyrimidine ring is selectively zincated at the 4-position prior to coupling.
SEM-Protected Intermediates
To prevent unwanted N-alkylation, the pyrazole nitrogen is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group during piperazine coupling. Deprotection with TBAF restores the free pyrazole.
Critical Step (From):
SEM-protected 4-iodo-1H-pyrazole (1.0 eq) was coupled with 4-bromopiperazine using Pd(dba)3/PCy3, yielding the SEM-protected intermediate in 89% yield. TBAF-mediated deprotection afforded the final product in 93% yield.
Characterization and Analytical Validation
Structural Confirmation
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrimidine-piperazine-pyrazole hybrids like this compound?
- Methodology : Synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:
- Step 1 : React a chloropyrimidine intermediate (e.g., 4,6-dichloropyrimidine) with piperazine in a polar aprotic solvent (e.g., THF or DMF) under reflux to introduce the piperazine moiety .
- Step 2 : Introduce the pyrazole group via Suzuki-Miyaura coupling or nucleophilic substitution using a pyrazole-bearing boronic acid or halide in the presence of a palladium catalyst .
- Step 3 : Dimethylamine is introduced via alkylation or reductive amination, often using formaldehyde or methyl iodide under basic conditions (e.g., K₂CO₃ or NaH) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is structural characterization performed for such compounds?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm substitution patterns and regioselectivity. For example, pyrazole protons resonate at δ 7.5–8.5 ppm, while piperazine N-CH₂ groups appear at δ 2.5–3.5 ppm .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H] peaks) with <5 ppm error .
- X-ray Crystallography : SHELX or CCP4 software is used to resolve crystal structures, confirming dihedral angles between pyrimidine and piperazine/pyrazole planes (e.g., 12–86°) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., dimethylamine, pyrazole) influence biological activity?
- Methodological Approach :
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing dimethylamine with ethyl or morpholine groups) and compare bioactivity (e.g., IC₅₀ values in enzyme assays) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density distributions and steric clashes. For example, dimethylamine’s electron-donating effects enhance π-π stacking with aromatic residues in target proteins .
- Data Contradiction Example :
- A study showed that replacing pyrazole with imidazole reduced potency by 10-fold, suggesting pyrazole’s nitrogen orientation is critical for H-bonding .
Q. How can contradictory solubility data in different solvents be resolved?
- Experimental Design :
- Solubility Screening : Use a standardized shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
- Thermodynamic Analysis : DSC/TGA measures melting points and decomposition temperatures to identify polymorphic forms (e.g., anhydrous vs. hydrated crystals) .
- Case Study : A related pyrimidine-piperazine compound showed 3-fold higher solubility in ethanol than DMSO due to polymorphic stabilization by ethanol .
Q. What strategies optimize reaction yields for introducing the pyrazole group?
- Optimization Workflow :
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency. PdCl₂(dppf) increased yields from 45% to 72% in a similar system .
- Solvent Effects : Use microwave-assisted synthesis in DMF at 120°C for 30 minutes to accelerate coupling kinetics .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 12 | 45 |
| PdCl₂(dppf) | DMF | 120 | 2 | 72 |
| CuI/Proline | DMSO | 100 | 6 | 58 |
| Source: Adapted from |
Q. How can computational tools predict metabolic stability of this compound?
- Methodology :
- ADME Prediction : SwissADME or ADMETLab2.0 calculate logP (lipophilicity), CYP450 inhibition, and metabolic sites. For example, dimethylamine’s low logP (~2.1) suggests moderate blood-brain barrier penetration .
- MD Simulations : GROMACS models interactions with cytochrome P450 enzymes to identify vulnerable sites (e.g., oxidation at pyrimidine C4) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for similar compounds?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) .
- Purity Issues : HPLC-MS traces showing >95% purity are critical; impurities (e.g., unreacted intermediates) may artifactually enhance/inhibit activity .
- Resolution Strategy :
- Standardized Protocols : Use WHO-recommended cell lines and assay conditions.
- Orthogonal Assays : Confirm activity in both enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays .
Key Research Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
